molecular formula C8H8Cl2N2O B066975 2-(3,4-Dichloro-phenyl)-N-hydroxy-acetamidine CAS No. 176860-57-4

2-(3,4-Dichloro-phenyl)-N-hydroxy-acetamidine

Cat. No.: B066975
CAS No.: 176860-57-4
M. Wt: 219.06 g/mol
InChI Key: RHYRUYXSWKHYSB-UHFFFAOYSA-N
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Description

2-(3,4-Dichloro-phenyl)-N-hydroxy-acetamidine is an organic compound characterized by the presence of a dichlorophenyl group attached to an N-hydroxyacetimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichloro-phenyl)-N-hydroxy-acetamidine typically involves the reaction of 3,4-dichloroaniline with acetic anhydride to form an intermediate, which is then treated with hydroxylamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and other additives may also be employed to improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichloro-phenyl)-N-hydroxy-acetamidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines.

Scientific Research Applications

2-(3,4-Dichloro-phenyl)-N-hydroxy-acetamidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichloro-phenyl)-N-hydroxy-acetamidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichlorophenyl)-N-methylacetamide
  • 2-(3,4-Dichlorophenyl)-N-hydroxyacetamide
  • 2-(3,4-Dichlorophenyl)-N-ethylacetamide

Uniqueness

2-(3,4-Dichloro-phenyl)-N-hydroxy-acetamidine is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-N'-hydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O/c9-6-2-1-5(3-7(6)10)4-8(11)12-13/h1-3,13H,4H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYRUYXSWKHYSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=NO)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C/C(=N/O)/N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50938864
Record name (3,4-Dichlorophenyl)-N-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176860-57-4
Record name (3,4-Dichlorophenyl)-N-hydroxyethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 3
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